molecular formula C25H31N3O2 B1235249 Celacinnine CAS No. 53938-05-9

Celacinnine

Cat. No. B1235249
CAS RN: 53938-05-9
M. Wt: 405.5 g/mol
InChI Key: OROFOUPCOTVAJQ-NSFRLNINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Celacinnine is a spermidine alkaloid that is isolated from Maytenus heterophylla and Maytenus senegalensis. It has a role as a plant metabolite. It is a spermidine alkaloid, a lactam, an enamide, a secondary carboxamide and a tertiary carboxamide.

Scientific Research Applications

Anti-Inflammatory Applications

Celacinnine has been identified as a promising compound in the treatment of acute skin inflammation. A study employing a network pharmacology-based approach to explore novel traditional Chinese medicine formulas for treating acute skin inflammation highlighted Celacinnine. The compound was found to interact with the zinc-binding site of Matrix metalloproteinase-9 (MMP-9), an enzyme playing a crucial role in acute skin inflammation. Celacinnine, along with other compounds, showed potential in inhibiting MMP-9, suggesting a novel approach to treating skin inflammation without the side effects associated with long-term use of conventional treatments like tetracycline (Tang, Huang, Lee, & Chen, 2017).

Pharmacological Research

In pharmacological research, Celacinnine has been explored for its effects on human cervical cancer cells. A study employing ion-trap gas chromatography-mass spectrometry-based metabolic profiling investigated the metabolic modifications induced by Celacinnine treatment in human cervical cancer cells. This research aimed to uncover the pharmacological mechanisms of Celacinnine, contributing to the development of anticancer drugs with promising prospects (Hu, Qi, Liu, Fan, & Chai, 2013).

Chemical Synthesis Studies

Celacinnine has also been a subject of interest in chemical synthesis studies. Research focused on the synthesis of macrocyclic spermidine alkaloids, including Celacinnine, employed sequential ring expansions of smaller lactam rings. This research contributes to the understanding of Celacinnine's structural composition and offers insights into synthesizing similar compounds for various pharmacological applications (Wasserman, Matsuyama, & Robinson, 2002).

Quantitative Analysis in Traditional Medicine

Another study developed a simple and sensitive HPLC method for the simultaneous quantification of macrocyclic spermidine alkaloids, including Celacinnine, in different parts of the Tripterygium wilfordii plant. This research is significant for the standardization and quality control of traditional Chinese medicines containing Celacinnine, ensuring their safe and effective use (Zhang, Xu, Jiang, & Liu, 2022).

properties

CAS RN

53938-05-9

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

(2S)-2-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridecan-4-one

InChI

InChI=1S/C25H31N3O2/c29-24-20-23(22-12-5-2-6-13-22)26-16-7-8-18-28(19-9-17-27-24)25(30)15-14-21-10-3-1-4-11-21/h1-6,10-15,23,26H,7-9,16-20H2,(H,27,29)/b15-14+/t23-/m0/s1

InChI Key

OROFOUPCOTVAJQ-NSFRLNINSA-N

Isomeric SMILES

C1CCN(CCCNC(=O)C[C@H](NC1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3

SMILES

C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3

Canonical SMILES

C1CCN(CCCNC(=O)CC(NC1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3

synonyms

celacinnine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celacinnine
Reactant of Route 2
Reactant of Route 2
Celacinnine
Reactant of Route 3
Reactant of Route 3
Celacinnine
Reactant of Route 4
Reactant of Route 4
Celacinnine
Reactant of Route 5
Reactant of Route 5
Celacinnine
Reactant of Route 6
Celacinnine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.